molecular formula C18H25ClN4O2S B504661 N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide

Cat. No.: B504661
M. Wt: 396.9g/mol
InChI Key: FEILPXMCNGUDJN-UHFFFAOYSA-N
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Description

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenyl ring, a piperazine moiety, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide typically involves multiple steps, starting with the chlorination of a phenyl ring. The chlorinated phenyl compound is then reacted with piperazine to introduce the piperazine moiety. Subsequent steps involve the addition of a propanoyl group to the piperazine and the formation of the carbamothioyl and butanamide groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization, distillation, or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted phenyl compounds .

Scientific Research Applications

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated phenyl derivatives and piperazine-containing molecules. Examples include N-(5-chloro-2-hydroxy-phenyl)-acetamide and its co-crystal with 3,5-dinitrobenzoic acid .

Uniqueness

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H25ClN4O2S

Molecular Weight

396.9g/mol

IUPAC Name

N-[[5-chloro-2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H25ClN4O2S/c1-3-5-16(24)21-18(26)20-14-12-13(19)6-7-15(14)22-8-10-23(11-9-22)17(25)4-2/h6-7,12H,3-5,8-11H2,1-2H3,(H2,20,21,24,26)

InChI Key

FEILPXMCNGUDJN-UHFFFAOYSA-N

SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)CC

Origin of Product

United States

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